Trimethylsulfonium

Catalog No.
S603732
CAS No.
676-84-6
M.F
C3H9S+
M. Wt
77.17 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsulfonium

CAS Number

676-84-6

Product Name

Trimethylsulfonium

IUPAC Name

trimethylsulfanium

Molecular Formula

C3H9S+

Molecular Weight

77.17 g/mol

InChI

InChI=1S/C3H9S/c1-4(2)3/h1-3H3/q+1

InChI Key

NRZWQKGABZFFKE-UHFFFAOYSA-N

SMILES

C[S+](C)C

Synonyms

trimethylsulfonium, trimethylsulfonium chloride, trimethylsulfonium hydroxide, trimethylsulfonium iodide, trimethylsulfonium nitrate, trimethylsulphonium chloride

Canonical SMILES

C[S+](C)C

Description

Trimethylsulfonium is a sulfonium compound in which the substituents on sulfur are three methyl groups. It is found in the midgut gland of the sea hare, Aplysia brasiliana, and exhibits probable ability to inhibit cholinergic responses. It has a role as an animal metabolite.
Trimethyl sulfonium belongs to the class of organic compounds known as organosulfur compounds. These are organic compounds containing a carbon-sulfur bond.

Trimethylsulfonium, systematically known as trimethylsulfanium, is an organic cation with the chemical formula (CH3)3S+(CH_3)_3S^+. This compound belongs to a class of compounds known as sulfonium salts, which are characterized by a sulfur atom bonded to three alkyl groups and carrying a positive charge. The molecular geometry of trimethylsulfonium is trigonal pyramidal, with bond angles of approximately 102° around the sulfur atom. The compound is typically encountered in the form of various salts, such as trimethylsulfonium chloride and trimethylsulfonium iodide, which are colorless and hygroscopic solids .

, particularly those involving nucleophilic substitutions. One notable reaction is its conversion to sulfur ylides, which can be utilized in the synthesis of epoxides through the Johnson–Corey–Chaykovsky reaction. In this process, trimethylsulfonium halides react with carbonyl compounds to form three-membered ring structures like epoxides and aziridines .

Additionally, trimethylsulfonium can undergo solvolysis in different solvents, where the stability and reactivity of the cation are influenced by the solvent environment. For example, reactions involving trimethylsulfonium chloride in ethanol have shown varying rates depending on the solvent's permittivity .

While specific biological activities of trimethylsulfonium itself are not extensively documented, its derivatives have been studied for various applications. For instance, certain trimethylsulfonium salts are known to act as herbicides when formulated as glyphosate salts. These compounds exhibit biological activity by inhibiting specific pathways in plants . The potential for other biological interactions remains an area for further research.

Trimethylsulfonium can be synthesized through several methods:

  • Reaction of Dimethyl Sulfide with Methyl Halides: This is the most common method where dimethyl sulfide reacts with a methyl halide (e.g., methyl iodide or methyl bromide) in the presence of a solvent such as water or an organic polar solvent like methanol or ethanol. The general reaction can be represented as:
    (CH3)2S+CH3X(CH3)3S+X(CH_3)_2S+CH_3X\rightarrow (CH_3)_3S^+X^-
    where XX represents a halide ion .
  • Phase Transfer Catalysis: Trimethylsulfonium halides can also be generated in reactions involving phase transfer catalysts, which facilitate the transfer of reactants between immiscible phases .

Trimethylsulfonium salts have several applications in organic synthesis:

  • Epoxidation Reactions: They serve as precursors for epoxidation via sulfur ylides, enabling the formation of oxiranes from carbonyl compounds through nucleophilic attack .
  • Herbicides: Certain derivatives are used as herbicides, particularly glyphosate salts, which inhibit plant growth by targeting specific biochemical pathways .
  • Phase Transfer Catalysts: They can function as phase transfer catalysts in various organic reactions, enhancing reaction rates and yields .

Studies on trimethylsulfonium interactions primarily focus on its reactivity and stability in different solvent systems. For example, investigations into its solvolysis reveal that solvent polarity significantly affects reaction rates and mechanisms. The formation of ion pairs and their stability under varying conditions has also been examined to understand better how trimethylsulfonium behaves in complex mixtures .

Trimethylsulfonium is related to several other sulfonium compounds. Here is a comparison highlighting its uniqueness:

Compound NameChemical FormulaProperties/Uses
Trimethylsulfonium chloride(CH3)3S+Cl(CH_3)_3S^+Cl^-Colorless crystals; used in organic synthesis
Trimethylsulfonium bromide(CH3)3S+Br(CH_3)_3S^+Br^-Colorless crystals; decomposes at 172 °C
Trimethylsulfonium iodide(CH3)3S+I(CH_3)_3S^+I^-Colorless crystals; used similarly to bromide
Trimethylsulfoxonium(CH3)3S=O+(CH_3)_3S=O^+Contains an oxygen atom; used in different synthetic routes
Dimethyl sulfoxonium(CH3)2SO+(CH_3)_2SO^+Similar structure; used in various chemical transformations

Trimethylsulfonium stands out due to its ability to form stable ylides that participate effectively in epoxidation reactions, making it particularly valuable in synthetic organic chemistry compared to other sulfonium compounds that may not exhibit this property .

Trimethylsulfonium derivatives emerged in the late 19th century alongside broader investigations into sulfonium chemistry. The first synthesis of a trimethylsulfonium salt, trimethylsulfonium iodide, was reported in 1890 through the reaction of dimethyl sulfide with methyl iodide. By the mid-20th century, systematic studies by E.J. Corey and Michael Chaykovsky expanded its utility, particularly in the development of sulfur ylides for epoxidation and cyclopropanation reactions. Early crystallographic analyses in the 1960s revealed its trigonal pyramidal geometry, with C–S bond lengths of 177 pm and bond angles near 102°, laying the groundwork for understanding its stereoelectronic properties.

Nomenclature and Classification Systems

The compound is formally named trimethylsulfanium under IUPAC guidelines, reflecting its classification as an onium cation (sulfonium subclass). Alternative naming conventions include:

  • Trimethylsulfonium ion: Emphasizes the cationic nature.
  • TMS: A common abbreviation in materials science literature.

Its classification hinges on the sulfonium core ($$S^+$$), which differentiates it from sulfoxides ($$S=O$$) and sulfones ($$SO2$$). Salts are named by appending the anion (e.g., trimethylsulfonium chloride for $$[(CH3)_3S]^+Cl^-$$).

Significance in Organic Sulfur Chemistry

Trimethylsulfonium’s significance arises from:

  • Electrophilic Reactivity: The sulfur center’s +1 charge facilitates nucleophilic attacks, enabling methyl group transfers in alkylation reactions.
  • Ylide Formation: Deprotonation generates $$[(CH3)2S^+–CH_2]^-$$, a key intermediate in the Corey–Chaykovsky epoxidation and cyclopropanation.
  • Chiral Resolution: As the first resolved chiral sulfonium cation (1900), it underpins asymmetric synthesis methodologies.

Research Evolution and Current Scientific Status

Recent advancements have diversified trimethylsulfonium’s applications:

  • Materials Science: Trimethylsulfonium lead triiodide ($$TMSPbI_3$$) exhibits exceptional moisture stability in perovskite solar cells, achieving 2.22% power conversion efficiency.
  • Biochemistry: Trimethylsulfonium is identified as a metabolite of hydrogen sulfide in human urine, suggesting roles in sulfur homeostasis.
  • Green Chemistry: Ionic liquid-mediated syntheses using trimethylsulfonium salts achieve 95% yields in cyclopropanation reactions while enabling solvent recycling.

Molecular Structure and Chemical Formula

Trimethylsulfonium, systematically named trimethylsulfanium, is an organic cation with the chemical formula (CH₃)₃S⁺, also written as C₃H₉S⁺ [2]. The molecular weight of the trimethylsulfonium cation is 77.17 g/mol, as determined by computational methods using PubChem release data [1] [3]. This sulfonium compound is characterized by a sulfur atom covalently bonded to three methyl groups, creating a positively charged quaternary sulfur center [4].

The Chemical Abstracts Service registry number for trimethylsulfonium is 676-84-6, and it is known by several synonyms including trimethylsulfanium, trimethyl sulfonium, and in various salt forms such as trimethylsulfonium chloride [4]. The compound represents a fundamental example of a sulfonium ion, where the sulfur atom bears a formal positive charge due to the formation of three covalent bonds with methyl groups [1].

Geometrical Configuration

Trigonal Pyramidal Molecular Geometry

X-ray crystallography reveals that the trimethylsulfonium ion adopts a trigonal pyramidal molecular geometry at the sulfur atom [2] [9]. This three-dimensional arrangement places the sulfur atom at the apex of a pyramid, with the three methyl groups positioned at the corners of a triangular base [9]. The trigonal pyramidal geometry is characteristic of molecules with three bond pairs and one lone pair of electrons, following the Valence Shell Electron Pair Repulsion theory [14].

The molecular geometry of trimethylsulfonium differs from trigonal planar arrangements due to the presence of electron lone pairs on the sulfur atom, which repel the bonding electron pairs and create the pyramidal distortion [14]. This geometry is consistent with the C₃ᵥ point group symmetry, where the three methyl groups are equivalent and the molecule possesses a three-fold rotation axis through the sulfur atom [11].

Bond Angles (102°) and Bond Distances (177 pm)

Detailed crystallographic analysis demonstrates that the trimethylsulfonium ion exhibits Carbon-Sulfur-Carbon bond angles near 102° [2] [9]. These bond angles are significantly smaller than the ideal tetrahedral angle of 109.5°, reflecting the influence of lone pair electrons on the molecular geometry [9]. The deviation from tetrahedral geometry is attributed to the greater repulsive effect of lone pairs compared to bonding pairs, which compresses the bond angles between the methyl groups [14].

The Carbon-Sulfur bond distances in trimethylsulfonium are measured at 177 picometers [2] [9]. These bond lengths are consistent with typical sulfur-carbon single bonds in organosulfur compounds. Computational studies using density functional theory methods have provided additional confirmation of these geometric parameters, with calculated bond lengths showing good agreement with experimental crystallographic data [13].

Geometric ParameterValueMethod
C-S-C Bond Angle102°X-ray crystallography [2] [9]
C-S Bond Distance177 pmX-ray crystallography [2] [9]
Molecular GeometryTrigonal PyramidalStructural analysis [2] [9]
Point GroupC₃ᵥSymmetry analysis [11]

Physical Properties

Appearance and Physical State

Trimethylsulfonium salts typically appear as colorless to white crystalline solids under standard conditions [2] [4]. The trimethylsulfonium methylsulfate salt specifically exhibits a white crystalline powder appearance [19]. Unless the counteranion is colored, all trimethylsulfonium salts maintain a colorless or white appearance [2]. The physical form of these compounds is generally described as crystalline, reflecting their ionic nature and ordered solid-state structure [19].

The melting points of trimethylsulfonium salts vary depending on the counteranion present. Trimethylsulfonium chloride decomposes at approximately 100°C, while trimethylsulfonium bromide decomposes at 172°C [2]. The trimethylsulfonium iodide exhibits a higher decomposition temperature of 203-207°C, and trimethylsulfonium tetrafluoroborate has a melting point of 205-210°C [2]. These thermal properties reflect the influence of the counteranion on the overall stability and lattice energy of the crystalline salts [2].

Solubility Characteristics in Various Media

Trimethylsulfonium compounds demonstrate high solubility in polar solvents, primarily due to the presence of the positively charged sulfonium ion [16]. The quaternary ammonium-like character of the sulfonium cation makes it particularly soluble in water and other polar solvents [16]. Trimethylsulfonium tetrafluoroborate is noted to be soluble in water, exemplifying the general water solubility of these ionic compounds [17].

The solubility characteristics extend to alcoholic solvents, with trimethylsulfonium iodide being soluble in water, alcohol, tetrahydrofuran, and dimethyl sulfoxide [20]. The hydrophilic nature of the trimethyl groups contributes to favorable interactions with water molecules, enhancing the dissolution properties [16]. In contrast, the solubility in non-polar solvents is very low, highlighting the importance of molecular polarity in determining solubility behavior [16].

Conductance studies of trimethylsulfonium halides in various alcoholic solvents show that equivalent conductance at infinite dilution decreases with decreasing dielectric constant of the medium [24]. The ionic mobility follows the order: methanol > ethanol > n-propanol > iso-propanol > n-butanol, correlating with the dielectric properties of these solvents [24].

Spectroscopic Properties

Nuclear Magnetic Resonance spectroscopy provides valuable structural information for trimethylsulfonium compounds. ³³S Nuclear Magnetic Resonance chemical shifts have been calculated and experimentally determined for trimethylsulfonium salts [21]. The experimental value for trimethylsulfonium iodide shows a chemical shift of δ +48 ppm relative to carbon disulfide as the reference standard [21]. These values agree well with calculated values within the standard deviation of 35 ppm established for sulfur compounds [21].

The spectroscopic properties of trimethylsulfonium salts are characterized by their conformance to expected Nuclear Magnetic Resonance patterns [19]. The presence of three equivalent methyl groups attached to the sulfur center results in characteristic spectral features that can be used for identification and purity assessment [19]. Mass spectrometric analysis of trimethylsulfonium compounds has been employed in biomedical applications, with liquid chromatography-electrospray ionization-triple quadrupole mass spectrometry providing sensitive detection methods [29].

Chemical Properties

Stability and Reactivity Profile

Trimethylsulfonium salts exhibit moderate thermal stability, with decomposition temperatures varying according to the counteranion present [2]. The thermal stability is influenced by the strength of the ionic interactions between the sulfonium cation and the accompanying anion [2]. Trimethylsulfonium chloride demonstrates relatively low thermal stability, decomposing at 100°C, while other salts such as the bromide and iodide variants show higher decomposition temperatures [2].

The reactivity of trimethylsulfonium compounds is characterized by their tendency to undergo nucleophilic substitution reactions. Computational studies have examined the intramolecular conversion of trimethylsulfonium chloride to dimethyl sulfide and methyl chloride, demonstrating that the reaction proceeds via a standard SN2 mechanism with backside attack in various solvents [26]. The reaction pathway involves the formation of different ion pairs depending on the solvent permittivity, with ion pairs forming only in solvents with permittivity lower than 28 [26].

The hygroscopic nature of trimethylsulfonium salts affects their stability under ambient conditions [4]. These compounds readily absorb moisture from the atmosphere, which can influence their handling and storage requirements [4]. The recommended storage conditions typically involve cool, dry environments with protection from oxidizing agents [17].

Behavior in Different Solvent Systems

The behavior of trimethylsulfonium compounds in different solvent systems is strongly influenced by the dielectric properties of the medium [24]. In alcoholic solvents, the association constant of trimethylsulfonium halides increases with decreasing dielectric constant, following the order: n-butanol > iso-propanol > n-propanol > ethanol > methanol [24]. This trend reflects the enhanced ion pairing in solvents with lower dielectric constants [24].

Solvent effects on the chemical reactivity of trimethylsulfonium compounds have been extensively studied through computational methods [26]. The formation of ion pairs occurs preferentially in solvents with lower permittivity, and these ion pairs can adopt different configurations including tripod, seesaw, and linear arrangements [26]. The kinetic solvent effect can distinguish between reactions starting from free ions versus those starting from ion pairs, providing insights into the mechanistic pathways [26].

The stability of trimethylsulfonium compounds in aqueous solutions is generally good, with the ionic nature of these salts promoting dissolution and stability in polar media [16]. However, the specific behavior can be influenced by pH conditions and the presence of other ions in solution [16]. The electrospray ionization behavior of trimethylsulfonium compounds in mass spectrometry applications demonstrates their stability under analytical conditions [29].

Solvent SystemConductance OrderAssociation Constant Order
Alcoholic SolventsMeOH > EtOH > n-PrOH > i-PrOH > n-BuOH [24]n-BuOH > i-PrOH > n-PrOH > EtOH > MeOH [24]
Aqueous SystemsHigh solubility and stability [16]Enhanced ionic interactions [16]
Non-polar SolventsVery low solubility [16]Limited dissolution [16]

Physical Description

Solid

XLogP3

0.9

UNII

8U5M0SJV65

Related CAS

17287-03-5 (hydroxide)
2181-42-2 (iodide)
22059-18-3 (nitrate)

Wikipedia

Trimethylsulfonium

Dates

Modify: 2024-02-18

Explore Compound Types